molecular formula C12H14N4O3 B1371038 3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide CAS No. 1096864-14-0

3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide

Cat. No.: B1371038
CAS No.: 1096864-14-0
M. Wt: 262.26 g/mol
InChI Key: WKTRMDQSILHKDP-UHFFFAOYSA-N
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Description

3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an amino group and a methylated imidazolidinone moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-aminobenzamide to introduce the nitro group, followed by reduction to form the amino group. The imidazolidinone ring is then introduced through a condensation reaction with 3-methyl-2,5-dioxoimidazolidine. The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imidazolidinone ring can be reduced to form different imidazolidine derivatives.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted benzamides, imidazolidinones, and their respective oxidized or reduced forms.

Scientific Research Applications

3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the imidazolidinone ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
  • 3-Amino-4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide
  • 3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)ethyl]benzamide

Uniqueness

Compared to similar compounds, 3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3-amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-15-6-10(17)16(12(15)19)5-8-3-2-7(11(14)18)4-9(8)13/h2-4H,5-6,13H2,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTRMDQSILHKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Reactant of Route 3
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Reactant of Route 4
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Reactant of Route 5
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Reactant of Route 6
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide

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